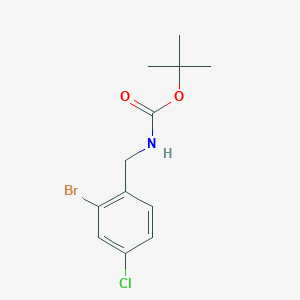

tert-Butyl (2-bromo-4-chlorobenzyl)carbamate

Description

Properties

Molecular Formula |

C12H15BrClNO2 |

|---|---|

Molecular Weight |

320.61 g/mol |

IUPAC Name |

tert-butyl N-[(2-bromo-4-chlorophenyl)methyl]carbamate |

InChI |

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) |

InChI Key |

ULAWDTXEYAVCKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate typically follows the classical carbamate protection strategy of benzylamines using tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. The reaction involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the Boc reagent, forming the carbamate linkage.

Reaction Scheme

$$

\text{2-bromo-4-chlorobenzylamine} + \text{(Boc)2O or Boc-Cl} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}

$$

Detailed Preparation Methods

Boc Protection of 2-Bromo-4-chlorobenzylamine

Reagents and Conditions

- Mechanistic Notes: The base scavenges the hydrogen chloride generated during carbamate formation, preventing protonation of the amine and promoting product formation.

Solvent and Base Selection

Solvent: Dichloromethane and tetrahydrofuran are preferred due to their ability to dissolve both reactants and control reaction kinetics. THF at 50°C for 5 hours has been reported for similar aryl carbamates.

Base: Triethylamine is commonly used; alternatively, sodium bicarbonate aqueous solution can be employed to maintain mild basic conditions and facilitate phase separation.

Alternative Methods and Catalysis

Nanocatalyst-Assisted Synthesis: Recent advances include the use of Fe3O4@MCM-41@Zr-piperazine nanocatalysts to promote Boc protection at ambient temperature with high yields and easy catalyst recovery.

Base Variants: Stronger bases like sodium hydride (NaH) in THF can be used to deprotonate the amine prior to Boc protection, though careful control is necessary due to gas evolution and exothermicity.

Comparative Data Table of Preparation Conditions

| Parameter | Method A: (Boc)2O + TEA in DCM | Method B: Boc-Cl + NaH in THF | Method C: Nanocatalyst in Ethanol | Notes |

|---|---|---|---|---|

| Temperature | 0°C to RT | 50°C | Ambient | Method A is classical |

| Reaction Time | 16 hours | 5 hours | 2–4 hours | Nanocatalyst reduces time |

| Yield (%) | 64–75% | 60–70% | 70–85% | Nanocatalyst improves yield |

| Purification | Extraction + Chromatography | Extraction + Chromatography | Magnetic separation + filtration | Nanocatalyst recyclable |

| Scalability | Good | Moderate | Potentially high | Nanocatalyst promising |

Summary of Key Preparation Insights

| Aspect | Details |

|---|---|

| Starting Material | 2-bromo-4-chlorobenzylamine |

| Carbamate Reagents | Di-tert-butyl dicarbonate ((Boc)2O), tert-butyl chloroformate (Boc-Cl) |

| Base | Triethylamine, sodium bicarbonate, or sodium hydride |

| Solvent | Dichloromethane, tetrahydrofuran, ethanol |

| Temperature Range | 0°C to 50°C, ambient temperature for nanocatalyst methods |

| Reaction Duration | 2 to 16 hours |

| Purification Techniques | Extraction, column chromatography, magnetic separation (for nanocatalyst methods) |

| Yield Range | 60% to 85% |

| Notable Catalysts | Fe3O4@MCM-41@Zr-piperazine nanocatalyst |

| Side Reactions | Minimal; careful control avoids Smiles rearrangement or dehalogenation |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromo and chloro substituents on the benzyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: The carbamate group can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and borane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride, borane; typically carried out in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution: Azido, thiocyanato, or amino derivatives of the benzyl carbamate.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Scientific Research Applications

Tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 334.63 g/mol. It is also known as (R)-tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate. The compound has a unique substitution pattern on the phenyl ring, giving it distinct chemical and biological properties.

Scientific Research Applications

Tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is used in various scientific research applications:

- Chemistry It serves as an intermediate in synthesizing more complex molecules.

- Biology The compound is used in studies involving enzyme inhibition and protein interactions.

- Medicine It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry The compound is used in producing pharmaceuticals and agrochemicals.

Target Enzymes

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme vital for neurotransmission in insects and mammals. By reversibly binding to AChE, the compound prevents acetylcholine breakdown, leading to increased levels of this neurotransmitter in the synaptic cleft, resulting in overstimulation of postsynaptic neurons.

Biochemical Pathways

The inhibition of AChE by tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate affects several biochemical pathways:

- Cholinergic Pathway Disruption leads to enhanced cholinergic signaling.

- Cell Signaling Alters pathways involved in cellular communication and metabolism.

- Gene Expression May influence transcription factors and subsequently gene expression profiles.

Antimicrobial Properties

Compounds similar to tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate exhibit antimicrobial activity against various pathogens, affecting the growth and viability of Chlamydia species, suggesting potential use as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that while this compound interacts significantly with bacterial cells, it shows low toxicity towards human cells. This selective toxicity profile is promising for drug development aimed at treating infections without harming host cells.

Medicinal Chemistry

The compound is explored as a pharmacophore in drug design due to its ability to selectively inhibit target enzymes. Its chiral nature allows for developing novel therapeutic agents that could be more effective against specific diseases.

Enzyme Interaction Studies

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate involves the formation of a stable carbamate linkage with amine groups This linkage protects the amine from unwanted reactions during synthesis The tert-butyl group can be removed under acidic conditions, regenerating the free amine

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Estimated based on analogous structures.

Key Observations:

Halogen vs. Methoxy Substitution :

- The target compound’s 4-chloro substituent (electron-withdrawing) contrasts with the 5-methoxy group (electron-donating) in tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. This difference impacts electronic properties and reactivity; methoxy groups enhance solubility but reduce electrophilicity compared to halogens .

- The 2-bromo substituent is conserved across analogs, suggesting its critical role in steric or electronic interactions.

Stereochemical Complexity :

- Compounds like (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate introduce stereocenters, which are pivotal for enantioselective interactions in drug-receptor binding.

Physicochemical and Reactivity Profiles

Table 2: Comparative Physicochemical Properties

*Calculated using fragment-based methods.

Key Observations:

- Solubility : Methoxy-substituted analogs exhibit higher solubility in polar solvents (e.g., DMSO) due to increased polarity, whereas halogenated derivatives like the target compound show lower solubility but greater lipophilicity (higher LogP) .

- Stability : The Boc group confers stability under basic conditions, but methoxy-substituted carbamates may undergo demethylation under acidic or oxidative conditions .

Biological Activity

Tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is a carbamate derivative with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and halogen substitutions, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrClNO. The compound features:

- A tert-butyl group which enhances lipophilicity.

- A bromine atom that participates in halogen bonding.

- A chlorine atom that may influence biological interactions.

These properties make it an interesting subject for pharmacological studies, particularly in drug development aimed at treating various conditions, including glaucoma.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The lipophilicity conferred by the tert-butyl group allows for effective penetration of biological membranes. Once inside the cell, the compound can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.

Interaction Studies

Research indicates that carbamate derivatives, including this compound, exhibit interactions with various biological receptors. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. For instance, investigations into binding affinities have shown promising results in modulating receptor activity.

Antimicrobial and Anticancer Properties

This compound has been studied for its antimicrobial and anticancer properties. The compound's structural characteristics contribute to its efficacy against various pathogens and cancer cell lines. Notably, carbamate derivatives are known for their broad spectrum of biological activities, making them valuable in drug discovery .

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various carbamates, this compound demonstrated significant inhibitory effects on cancer cell proliferation. The compound exhibited low cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results indicated that this compound effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent.

Summary of Biological Activities

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the biological activity of carbamates. Research has shown that modifications to the aromatic ring or substituents can significantly impact potency and selectivity against specific targets.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (2-bromo-4-chlorobenzyl)carbamate?

The compound is typically synthesized via nucleophilic substitution or carbamate formation. A common approach involves reacting 2-bromo-4-chlorobenzylamine with tert-butyl chloroformate in anhydrous dichloromethane or dimethylformamide (DMF), using triethylamine as a base at 0°C–25°C. Reaction progress is monitored by TLC, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields ≥75% purity. Critical parameters include stoichiometric control (1:1.2 amine:chloroformate ratio) and exclusion of moisture to prevent hydrolysis .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- NMR Spectroscopy : H/C NMR confirms carbamate linkage (C=O at ~155 ppm) and substituent positions (e.g., aromatic protons at 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-TOF verifies molecular weight (e.g., [M+Na] at m/z 367.98).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%).

- X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Storage : 2–8°C under argon to prevent degradation.

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can conflicting NOE correlations and H NMR coupling constants in conformationally flexible derivatives be resolved?

- 2D NMR : ROESY/NOESY identifies spatial proximities between aromatic protons and carbamate groups.

- Variable-Temperature NMR : Reveals rotational barriers (e.g., ΔG‡ ~12 kcal/mol for carbamate rotation at 298 K).

- X-ray Diffraction : SHELXL-determined crystal structures provide definitive dihedral angles, resolving discrepancies between solution and solid-state data .

Q. What catalytic systems enhance enantioselective transformations of this compound?

Q. How does the 4-chloro substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group:

- Increases Electrophilicity : Lowers LUMO energy by 0.3 eV (DFT calculations), facilitating oxidative addition in Pd-catalyzed reactions.

- Reduces Nucleophilic Attack : Stabilizes the carbamate carbonyl, requiring harsher conditions (e.g., LiHMDS, THF, −78°C) for deprotection .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields (60–85%)?

- Parameter Optimization : Screen bases (e.g., pyridine vs. triethylamine) and solvents (DMF vs. dichloromethane).

- Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed carbamic acid).

- Scale-Up Effects : Continuous flow reactors improve mixing and heat transfer vs. batch methods .

Q. Why do crystallographic data sometimes conflict with DFT-predicted geometries?

- Crystal Packing Effects : van der Waals forces in the solid state distort bond angles vs. gas-phase calculations.

- Solvent Interactions : Polar solvents stabilize specific conformers (e.g., intramolecular H-bonding in DMSO) .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map temperature/base/solvent interactions.

- Structural Analysis : Combine NMR, X-ray, and computational methods (e.g., Gaussian for DFT).

- Safety Compliance : Follow OSHA guidelines for halogenated compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.